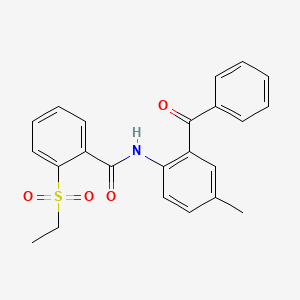
N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can be done through experimental studies or by using knowledge of similar compounds.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted using computational chemistry.Wissenschaftliche Forschungsanwendungen
Synthesis and Electrophysiological Activity
The chemical synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds structurally related to N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide, were explored to identify new selective class III agents for cardiac arrhythmia treatment. These compounds exhibited potency comparable to sematilide, a selective class III agent undergoing clinical trials, indicating the potential for the development of new treatments for reentrant arrhythmias (Morgan et al., 1990).
Nanofiltration Membrane Development
Research into the synthesis of novel sulfonated aromatic diamine monomers led to the development of thin-film composite nanofiltration membranes. These membranes showed increased water flux and improved dye rejection capabilities, highlighting the potential for the application of sulfonated benzamide derivatives in water treatment and purification technologies (Liu et al., 2012).
Prodrug Forms for Sulfonamide Group
The study on N-acyl derivatives of model sulfonamides, aiming to develop prodrug forms for the sulfonamide group, showed that these derivatives have potential as prodrugs for sulfonamide-containing drugs. This research could lead to the development of new formulations with improved pharmacokinetic properties (Larsen et al., 1988).
Serotonin Receptor Agonists
Benzamide derivatives were synthesized and evaluated for their effects on gastrointestinal motility, identifying compounds with selective serotonin 4 receptor agonist activity. This research provides a foundation for the development of new prokinetic agents with potential for treating gastrointestinal motility disorders (Sonda et al., 2004).
Antifolate and Antitumor Agents
The synthesis of classical and nonclassical antifolates based on N-substituted benzamide derivatives showed promising results as inhibitors of dihydrofolate reductase and as potential antitumor agents. This research highlights the therapeutic potential of these compounds in cancer treatment (Gangjee et al., 2007).
Safety And Hazards
This involves studying the toxicity and environmental impact of the compound. Material safety data sheets (MSDS) are a good source of this information.
Zukünftige Richtungen
This involves predicting or proposing future research directions. This could include potential applications of the compound, or new reactions that it could be used in.
Please consult with a chemistry professional or refer to relevant scientific literature for detailed information.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-3-29(27,28)21-12-8-7-11-18(21)23(26)24-20-14-13-16(2)15-19(20)22(25)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUQYHBPMIVVCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)

![3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2364117.png)

![5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2364122.png)
![(E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2364126.png)
![N-[(2-Methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2364127.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2364128.png)


![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]acetic acid](/img/structure/B2364132.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2364133.png)